Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- typically involves multiple steps, including the formation of the azo linkage and the introduction of cyano and isothiazole groups. The process often starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The presence of reactive groups allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azo compounds, while reduction typically produces amines.
Scientific Research Applications
Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and cyano groups play a crucial role in its reactivity and biological activity. It may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analog with a single acetamide group.
Phenoxyacetamide: Contains a phenoxy group instead of the complex azo and isothiazole structure.
Chloroacetamide: Features a chloro group but lacks the azo and cyano functionalities.
Uniqueness
Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- stands out due to its intricate structure, which imparts unique chemical properties and potential applications. The combination of azo, cyano, and isothiazole groups makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
73019-24-6 |
---|---|
Molecular Formula |
C19H18ClN7OS |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[5-[[(E)-3-chloroprop-2-enyl]-(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C19H18ClN7OS/c1-13-16(12-22)19(29-26-13)25-24-17-6-5-15(11-18(17)23-14(2)28)27(9-3-7-20)10-4-8-21/h3,5-7,11H,4,9-10H2,1-2H3,(H,23,28)/b7-3+,25-24? |
InChI Key |
UBXBMURPXHEFSZ-GEMAAQNMSA-N |
Isomeric SMILES |
CC1=NSC(=C1C#N)N=NC2=C(C=C(C=C2)N(CCC#N)C/C=C/Cl)NC(=O)C |
Canonical SMILES |
CC1=NSC(=C1C#N)N=NC2=C(C=C(C=C2)N(CCC#N)CC=CCl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.